2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate
Description
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate (CAS 42322-31-6) is a nitro-substituted quinoline derivative with the molecular formula C₁₃H₁₂N₂O₅ and a molar mass of 276.24 g/mol . The compound features a quinoline backbone substituted with a nitro group at position 5 and an ethoxyethyl acetate group at position 6. Quinoline derivatives are widely studied for their roles in coordination chemistry, medicinal applications, and material science due to their aromatic heterocyclic structure and tunable electronic properties .
Properties
Molecular Formula |
C13H12N2O5 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
2-(5-nitroquinolin-8-yl)oxyethyl acetate |
InChI |
InChI=1S/C13H12N2O5/c1-9(16)19-7-8-20-12-5-4-11(15(17)18)10-3-2-6-14-13(10)12/h2-6H,7-8H2,1H3 |
InChI Key |
IHUMNYKXSXBJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate typically involves the reaction of 5-nitroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate .
Chemical Reactions Analysis
Reaction Mechanism
-
Reagents :
-
Process :
The phenoxide ion of 8-hydroxyquinoline attacks the electrophilic carbon of ethyl 2-chloroacetate, displacing the chloride ion to form the ether linkage.
Key Steps
-
Formation of phenoxide anion : The hydroxyl group of 8-hydroxyquinoline is deprotonated by the base.
-
Nucleophilic substitution : The phenoxide attacks ethyl 2-chloroacetate, resulting in the formation of the ether bond.
-
Precipitation : The product is isolated via standard purification techniques (e.g., filtration, recrystallization).
Hydrolysis Reactions
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate undergoes hydrolysis to form the corresponding carboxylic acid.
Reaction Conditions
-
Process :
The ester group undergoes saponification under alkaline conditions, yielding 2-((5-nitroquinolin-8-yl)oxy)acetic acid and ethanol.
Experimental Data
-
Reaction time : 24 hours at room temperature.
-
Purification : Acidification with HCl followed by filtration to isolate the product.
Reduction of the Nitro Group
While not explicitly detailed in the provided sources, the nitro group at the 5-position of the quinoline ring is a reactive site. Reduction typically converts it to an amino group, which can alter biological activity (e.g., antimicrobial or anticancer properties).
Substitution of the Ethyl Acetate Group
The ethyl acetate moiety can undergo nucleophilic substitution or transesterification. For example:
-
Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) could introduce new substituents.
-
Enzymatic Hydrolysis : Esterases may catalyze hydrolysis to the carboxylic acid under physiological conditions.
Comparative Analysis of Reaction Types
Scientific Research Applications
Antibacterial Activity
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate exhibits significant antibacterial properties. In a study evaluating a series of nitroxoline derivatives, it was found that compounds derived from this structure showed potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Anticancer Properties
Research has indicated that derivatives of 2-((5-nitroquinolin-8-yl)oxy)ethyl acetate possess anticancer potential. For instance, compounds exhibiting structural similarities have been shown to inhibit the growth of cancer cell lines such as MCF-7, with IC50 values indicating effective cytotoxicity . The ability to induce apoptosis in cancer cells makes these compounds promising candidates for further development in cancer therapy.
Antiviral Activity
The compound has also been explored for its antiviral properties. Studies suggest that related quinoline derivatives can inhibit viral replication, making them candidates for treating viral infections, including those caused by influenza viruses . The structure-activity relationship (SAR) studies indicate that modifications to the nitro group enhance antiviral efficacy.
Organic Light Emitting Diodes (OLEDs)
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate is utilized in the development of organic light-emitting diodes due to its electron transport properties. The compound's ability to act as an electron carrier enhances the efficiency of OLEDs, making it valuable in the field of optoelectronics .
Fluorescent Chemosensors
The compound has been employed in the design of fluorescent chemosensors for detecting metal ions. Its unique chemical structure allows for selective binding with metal ions, leading to measurable fluorescence changes, which can be used for analytical purposes .
Case Studies
Mechanism of Action
The mechanism of action of 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Nitro vs. Chloro Substituents
- 2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate (CAS 88349-98-8) replaces the nitro group with chlorine. Its molecular formula is C₁₄H₁₄ClNO₃ (molar mass 279.72 g/mol). The chloro substituent is less electron-withdrawing than nitro, which may reduce electrophilic reactivity but improve stability under reducing conditions. Predicted properties include a density of 1.256 g/cm³ and boiling point of 399°C, suggesting higher volatility compared to the nitro analogue .
Nitro vs. Unsubstituted Derivatives
- 8-Hydroxyquinoline (a parent compound) lacks the nitro and acetate groups. Its derivatives are pivotal in metal coordination chemistry, such as in antimicrobial agents or fluorescent sensors. The addition of the nitro and acetate groups in 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate likely modifies metal-binding affinity and bioavailability .
Functional Group Variations on the Ethoxy Side Chain
Acetate Ester vs. Acetic Acid
- 2-((5-Nitroquinolin-8-yl)oxy)acetic acid (CAS 118249-55-1) replaces the ethyl acetate group with a carboxylic acid. The acid form may exhibit higher solubility in aqueous media .
Acetate Ester vs. Acetonitrile
- 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile (CAS 88757-90-8) features a nitrile group instead of acetate. The nitrile’s strong electron-withdrawing nature could enhance reactivity in nucleophilic substitutions, but its lower hydrolytic stability might reduce utility in biological systems .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate typically involves reactions starting from 5-nitroquinoline derivatives. The process often includes the formation of an ether bond with ethylene glycol or similar reagents under acidic or basic conditions. The final product is usually purified through recrystallization or chromatography techniques.
Antimicrobial Properties
Recent studies have indicated that derivatives of 5-nitroquinoline, including 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate, exhibit significant antimicrobial activity. For instance, derivatives have shown potent effects against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones reaching up to 25 mm compared to standard drugs .
Anticancer Effects
Research has highlighted the anticancer potential of nitroxoline derivatives, including 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, decrease cell viability, and inhibit clonogenic activity. For example, nitroxoline was effective against prostate cancer cells, significantly reducing their proliferation .
The biological activity of 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Chelation Properties : The presence of the nitro group enhances its ability to chelate metal ions, which can disrupt essential metal-dependent processes in microbial and cancer cells .
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Q & A
Q. What are the recommended synthetic routes for 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate?
The synthesis of structurally related 8-hydroxyquinoline derivatives typically involves nucleophilic substitution or esterification. For example, 5-(Chloromethyl)quinolin-8-yl acetate was synthesized by reacting 8-hydroxyquinoline with chloroacetic acid derivatives under basic conditions, followed by acetylation . Adapting this method, 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate could be synthesized via alkylation of 5-nitro-8-hydroxyquinoline with ethyl bromoacetate, followed by purification via recrystallization or column chromatography.
Q. What purification techniques are suitable for this compound?
Standard organic chemistry purification methods apply:
- Recrystallization : Use solvents like ethanol or ethyl acetate based on solubility profiles of nitroquinoline derivatives (e.g., mp 86–90°C for 8-nitroquinoline ).
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is effective for separating nitroaromatic byproducts .
- Distillation : Not recommended due to thermal sensitivity of nitro groups .
Q. How should researchers characterize this compound?
Key methods include:
- NMR and IR Spectroscopy : Confirm ester and nitro group presence (e.g., carbonyl stretch ~1740 cm⁻¹, nitro peaks ~1520 cm⁻¹).
- X-ray Crystallography : Resolve molecular structure, as demonstrated for analogous 8-hydroxyquinoline derivatives .
- Elemental Analysis : Verify purity (>95% for research-grade nitro compounds ).
Advanced Research Questions
Q. How does the nitro group influence coordination chemistry with transition metals?
The nitro group in 5-nitroquinoline derivatives reduces electron density at the quinoline ring, altering metal-ligand binding. For example, acetyloxymethyl-substituted quinoline ligands form stable Ni(II) complexes, where the nitro group may sterically hinder coordination or participate in redox reactions . Comparative studies with non-nitrated analogs (e.g., 2-((5-Chloroquinolin-8-yl)oxy)acetic acid ) are recommended to isolate electronic effects.
Q. What experimental design considerations are critical for stability studies?
- Thermal Stability : Monitor decomposition via TGA/DSC, as nitro compounds degrade at elevated temperatures (e.g., 2-nitrotoluene decomposes above 90°C ).
- Photostability : Use UV-vis spectroscopy under controlled light exposure; nitro groups are prone to photoreduction .
- Hydrolytic Stability : Test in acidic/basic media (e.g., pH 2–12) to assess ester group lability .
Q. How can researchers resolve contradictions in synthetic yield data?
- Byproduct Analysis : Use HPLC-MS to identify intermediates (e.g., nitration side products ).
- Reaction Optimization : Employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading .
- Cross-Validation : Compare results with analogous syntheses (e.g., 1,3-dimethylbutyl esters ).
Q. What strategies optimize reaction conditions for scale-up?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitroquinoline solubility but may require careful removal .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
- Safety Protocols : Mitigate risks of nitro compound explosivity by controlling temperature and avoiding metal contaminants .
Safety & Methodological Challenges
Q. What safety precautions are essential for handling this compound?
- Storage : Keep sealed in dry, cool conditions (0–6°C for similar nitro derivatives ).
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats and nitrile gloves; nitro compounds are toxic and flammable .
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., ethyl acetate ).
Q. How can derivatives of this compound be designed for targeted applications?
Q. What analytical methods detect degradation products during long-term storage?
- HPLC with PDA Detection : Track nitro group reduction to amine derivatives.
- GC-MS : Identify volatile degradation byproducts (e.g., acetic acid from ester hydrolysis ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
